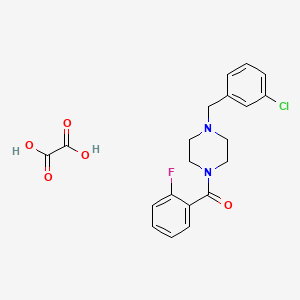
N-(3-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The interest in compounds such as "N-(3-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide" stems from their unique chemical structures and the potential applications these structures suggest. Such compounds often serve as key intermediates or active substances in the development of pharmaceuticals, materials science, and organic chemistry research.
Synthesis Analysis
The synthesis of related chlorophenyl-propanamide derivatives typically involves multi-step chemical reactions. For example, Huang et al. (2005) described the synthesis of a closely related compound through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, demonstrating the complexity and precision required in synthesizing such compounds (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of chlorophenyl-propanamide derivatives is often elucidated using X-ray crystallography, as demonstrated by Huang Ming-zhi et al. (2005). This technique allows for precise determination of the spatial arrangement of atoms within the molecule, providing insights into the compound's chemical behavior and interaction potential (Huang Ming-zhi et al., 2005).
科学的研究の応用
Anticonvulsant Studies
N-Benzyl-3-[(chlorophenyl)amino]propanamides, closely related to the compound of interest, have been synthesized and tested for their anticonvulsant properties. These compounds demonstrated significant effectiveness against generalized seizures in mice models, indicating a potential for use in epilepsy treatment. The ortho and para isomers showed more potent activity than phenytoin in the maximal electroshock (MES) test, and all isomeric products exceeded valproate's effectiveness in both MES and subcutaneous pentylene tetrazole (scPTZ) tests. Their safety profile was also favorable in acute toxicity studies, suggesting a promising therapeutic index for seizure management (A. Idris et al., 2011).
Herbicidal Activity
Research has also explored the herbicidal potential of compounds structurally similar to N-(3-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. For instance, N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide showed effective herbicidal activity. This highlights the compound's utility in agricultural applications, particularly in weed management (Liu et al., 2008).
Nonlinear Optical Material Development
The compound has been implicated in the synthesis and characterization of new organic materials for electro-optic and nonlinear optical applications. N-(2-Chlorophenyl)-(1-Propanamide) and related structures were synthesized and grown into single crystals using the slow evaporation technique. These materials exhibited promising properties for applications in optical technologies, such as second harmonic generation, indicating their potential in the development of advanced optical devices (S. Prabhu et al., 2001).
Photocatalytic Degradation Studies
Another intriguing application involves the TiO2 catalyzed degradation of anilides, including N-(3,4-dichlorophenyl)propanamide (Propanil) and its analogs, under UV-A and solar light. This research suggests the compound's role in environmental remediation, particularly in the degradation of persistent organic pollutants in water. The study indicates the potential for these compounds to be decomposed into less harmful substances, contributing to water purification efforts (Michela Sturini et al., 1997).
特性
IUPAC Name |
N-(3-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-11-4-3-5-12(10-11)19-15(21)8-9-20-16(22)13-6-1-2-7-14(13)17(20)23/h1-7,10H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHXTABAFNQAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)

![4-[4-(4-tert-butylphenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5545844.png)
![3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5545847.png)
![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)

![6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5545869.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5545872.png)


![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5545928.png)
![N-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5545934.png)